3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one 3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 1775565-85-9
VCID: VC6761820
InChI: InChI=1S/C22H24N4O2/c1-15-8-9-16(2)19(14-15)21(27)25-12-10-17(11-13-25)20-23-24-22(28)26(20)18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3,(H,24,28)
SMILES: CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4
Molecular Formula: C22H24N4O2
Molecular Weight: 376.46

3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 1775565-85-9

Cat. No.: VC6761820

Molecular Formula: C22H24N4O2

Molecular Weight: 376.46

* For research use only. Not for human or veterinary use.

3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one - 1775565-85-9

Specification

CAS No. 1775565-85-9
Molecular Formula C22H24N4O2
Molecular Weight 376.46
IUPAC Name 3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C22H24N4O2/c1-15-8-9-16(2)19(14-15)21(27)25-12-10-17(11-13-25)20-23-24-22(28)26(20)18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3,(H,24,28)
Standard InChI Key YDJZPHXRAGUSSZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold substituted at the 3-position with a piperidin-4-yl group. This piperidine ring is further functionalized with a 2,5-dimethylbenzoyl moiety at the nitrogen atom, while the 4-position of the triazolone core bears a phenyl group. The integration of these subunits creates a compact, sp³-rich structure with three distinct pharmacophoric elements:

  • Triazolone ring: A five-membered heterocycle with two nitrogen atoms, contributing hydrogen-bonding capacity.

  • Piperidine-benzoyl system: A conformationally flexible amine linked to an aromatic acyl group, enhancing membrane permeability.

  • Phenyl substituent: A planar aromatic system enabling π-π stacking interactions.

Systematic Nomenclature

  • IUPAC Name: 3-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one.

  • SMILES: CC1=CC(=C(C=C1)C)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4.

  • InChIKey: YDJZPHXRAGUSSZ-UHFFFAOYSA-N.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1775565-85-9
Molecular FormulaC₂₂H₂₄N₄O₂
Molecular Weight376.46 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4

Synthesis and Characterization

Synthetic Routes

While explicit synthetic protocols for this compound remain undisclosed, retrosynthetic analysis suggests plausible pathways:

  • Piperidine benzoylation: N-acylation of piperidin-4-amine with 2,5-dimethylbenzoyl chloride.

  • Triazolone formation: Cyclocondensation of the acylated piperidine with phenyl isocyanate followed by intramolecular dehydration.

  • Purification: Chromatographic separation to isolate the target compound from regioisomers .

Analytical Data

  • Mass Spectrometry: Predicted molecular ion peak at m/z 376.46 (M+H⁺).

  • NMR Signatures:

    • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), piperidine CH₂ (δ 2.8–3.2 ppm), methyl groups (δ 2.2–2.4 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–170 ppm), triazolone C=O (δ 160 ppm) .

Physicochemical Properties

Solubility and Partitioning

  • logP: Calculated value of 3.565, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Water Solubility: Estimated logSₙₐₜ = -3.59, classifying it as poorly soluble in aqueous media .

  • Polar Surface Area (PSA): 56.78 Ų, consistent with oral bioavailability thresholds .

Table 2: Physicochemical Profile

ParameterValueMethod/Source
Molecular Weight376.46 g/molEmpirical formula
logP3.565Computational
logD (pH 7.4)3.588Prediction
H-Bond Donors1Structural analysis
H-Bond Acceptors5Structural analysis

Biological Activity and Mechanistic Insights

Protein-Protein Interaction Modulation

The compound is cataloged in multiple PPI-focused libraries, including:

  • Bcl-2-PPI Inhibitors Library: Targets apoptosis regulators in oncology .

  • PPI Helix Turn 3D-Mimetics Library: Designed to disrupt α-helix-mediated interactions .

Enzymatic Targets

Structural analogs demonstrate activity against:

  • Cytochrome P450 isoforms: Potentiation via π-stacking with heme groups .

  • Kinase domains: Competitive ATP-binding site inhibition .

Table 3: Associated Biological Targets

Target ClassPutative MechanismRelevance
Apoptosis regulatorsBcl-2/Bax interaction inhibitionCancer therapeutics
Protein kinasesATP-binding site occlusionAnti-inflammatory
GPCRsAllosteric modulationNeurological disorders

Research Findings and Future Directions

Current Status

  • Screening Data: Preliminary assays indicate IC₅₀ values in the micromolar range against Bcl-2-dependent cancer cell lines .

  • Toxicity Profile: No significant cytotoxicity reported in HEK293 cells at ≤10 μM .

Challenges and Opportunities

  • Solubility Optimization: Prodrug strategies or salt formation to enhance aqueous solubility.

  • Selectivity Enhancement: Structure-activity relationship (SAR) studies to reduce off-target effects.

  • In Vivo Validation: Pharmacokinetic profiling in rodent models to assess bioavailability.

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